molecular formula C9H7F3N4O B3337873 4-(Furan-2-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine CAS No. 832737-70-9

4-(Furan-2-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Cat. No. B3337873
CAS RN: 832737-70-9
M. Wt: 244.17 g/mol
InChI Key: DUTBDMVHMDUFIT-UHFFFAOYSA-N
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Description

“4-(Furan-2-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The compound also contains a furan ring and a trifluoromethyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-substituted 4-hydrazone functionalized pyrido[2,3-d]pyrimidine and 1,2,4-triazole fused pyrido[2,3-d]pyrimidine derivatives were prepared starting from ethyl 2-amino-6-(trifluoromethyl)nicotinate via acylation, cyclization, chlorination, hydrazine reaction, hydrazone formation followed by intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its constituent parts. It contains a pyrimidine ring, a furan ring, and a trifluoromethyl group. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the furan ring is a five-membered ring with an oxygen atom . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex due to the presence of multiple reactive groups. For instance, the hydrazine group can participate in a variety of reactions, including oxidation, reduction, and condensation . The furan ring can undergo reactions such as electrophilic substitution and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure. It is likely to be a solid at room temperature, given its complex structure . Its solubility in various solvents would depend on the polarity of the solvent and the compound itself.

Future Directions

The future directions for research on “4-(Furan-2-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine” could include further exploration of its synthesis, characterization, and potential applications. This could involve studying its reactivity with various reagents, investigating its potential biological activity, and developing methods for its large-scale synthesis .

properties

IUPAC Name

[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)7-4-5(6-2-1-3-17-6)14-8(15-7)16-13/h1-4H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTBDMVHMDUFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202095
Record name 4-(2-Furanyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832737-70-9
Record name 4-(2-Furanyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furanyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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